North-methanocarbathymidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156126-12-4 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Synonyms |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of North Methanocarbathymidine
North-methanocarbathymidine (N-MCT) is a conformationally locked carbocyclic nucleoside analog characterized by a bicyclo[3.1.0]hexane scaffold that mimics the northern (N) envelope conformation of the natural deoxyribose sugar ring. nih.govgoogle.com.na Its synthesis is a complex process that has been approached through various strategic routes. The development of these synthetic methodologies is crucial, not only for the production of N-MCT itself but also for generating a diverse range of analogs for further biological investigation. acs.orgbiorxiv.org
Molecular Conformation and Structural Interrelationships
Characterization of the Pseudo-sugar Moiety Conformation (Northern-Locked)
X-ray crystallography and NMR analysis have confirmed this exclusive Northern conformation. researchgate.netmolaid.com The bicyclic skeleton dictates a specific puckering amplitude and phase angle of pseudorotation, which are key parameters in describing the conformation of five-membered rings in nucleosides. For N-MCT, these parameters fall squarely within the range defined for a Northern-type pucker. google.com.na This rigid Northern conformation is believed to mimic the geometry of a natural deoxynucleoside as it binds to certain enzymes, particularly DNA polymerases. bgu.ac.ila-z.lu
Comparative Structural Analysis with Stereoisomers (e.g., (South)-Methanocarbathymidine)
A direct structural comparison with its stereoisomer, (South)-methanocarbathymidine (S-MCT), highlights the significance of the locked conformation. S-MCT is also a methanocarbocyclic thymidine (B127349) analogue, but the fusion of the cyclopropane (B1198618) ring results in a fixed Southern (or C2'-endo) conformation. bgu.ac.ilnih.govnih.gov This seemingly subtle difference in the pseudo-sugar pucker leads to a profound divergence in their three-dimensional structures and, consequently, their biological properties. a-z.luresearchgate.net
The orientation of the nucleobase relative to the pseudo-sugar (the glycosidic torsion angle) is a key point of differentiation. In N-MCT, the Northern conformation favors an anti orientation of the thymine (B56734) base, which is the conformation typically required for recognition by DNA and RNA polymerases. researchgate.net Conversely, the Southern conformation of S-MCT results in a greater propensity for the syn orientation of the thymine base. researchgate.net
The table below summarizes the key structural and conformational differences between N-MCT and S-MCT.
| Feature | North-methanocarbathymidine (N-MCT) | (South)-methanocarbathymidine (S-MCT) |
| Pseudo-sugar Moiety | Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexane |
| Locked Conformation | Northern (C3'-endo) | Southern (C2'-endo) |
| Predominant Glycosidic Angle | anti | syn |
| Biological Preference | Preferred by DNA polymerases (as triphosphate) bgu.ac.ila-z.lu | Preferred by herpes virus thymidine kinases bgu.ac.ila-z.lu |
Conformational Dynamics and Biological Activity
The rigid, Northern-locked conformation of N-MCT is intrinsically linked to its potent antiviral activity. nih.govbgu.ac.il The molecule's activity against herpesviruses, such as herpes simplex virus (HSV) and Kaposi's sarcoma-associated herpesvirus (KSHV), is dependent on a series of phosphorylation steps. bgu.ac.ilasm.orgasm.org While viral thymidine kinases (TKs) show a preference for the Southern conformation of S-MCT, they can still phosphorylate N-MCT, initiating its metabolic activation. bgu.ac.ilnih.govresearchgate.net
The crucial step for its antiviral action lies in the interaction of its triphosphate form (N-MCT-TP) with viral DNA polymerase. bgu.ac.ilasm.org DNA polymerases almost exclusively incorporate the Northern 5'-triphosphate (N-MCT-TP). bgu.ac.ila-z.lu The pre-organized Northern conformation of N-MCT mimics the sugar pucker that is preferred by these enzymes for catalysis, leading to its efficient incorporation into the growing viral DNA chain and subsequent chain termination. bgu.ac.il
In contrast, the Southern conformation of S-MCT makes its triphosphate a poor substrate for these polymerases, explaining its lack of significant antiviral activity. nih.govnih.gov This stark difference in biological activity, stemming directly from their fixed conformations, underscores the "conformational concept" in nucleoside drug design, where locking a molecule in a biologically relevant shape can lead to enhanced potency and selectivity. bgu.ac.il The potent anti-herpes activity of N-MCT is a direct result of its metabolic transformation to N-MCT-TP, which then acts as an effective inhibitor of viral DNA synthesis. asm.orgresearchgate.netnih.gov
The following table outlines the relationship between the conformational properties of N-MCT and its biological activity.
| Conformational Feature | Consequence for Biological Activity |
| Rigid Northern (C3'-endo) Conformation | Mimics the preferred sugar pucker for DNA polymerase binding. bgu.ac.il |
| Anti Glycosidic Orientation | Fulfills a key structural requirement for polymerase recognition and incorporation. researchgate.net |
| Phosphorylation by Viral TKs | N-MCT is a substrate for viral thymidine kinases, leading to its activation in infected cells. nih.govasm.org |
| Selective Incorporation by Viral DNA Polymerase | The triphosphate form (N-MCT-TP) is a potent inhibitor and chain terminator of viral DNA synthesis. nih.govbgu.ac.ilasm.org |
Mechanistic Elucidation of Antiviral Action Preclinical Investigations
Enzymatic Phosphorylation Pathways
The specificity of N-MCT as an antiviral agent is primarily derived from its selective phosphorylation in virus-infected cells. This multi-step enzymatic process converts the prodrug into its active triphosphate metabolite.
The initial and critical step in the activation of N-MCT is its recognition and phosphorylation by virus-encoded thymidine (B127349) kinases (TK). N-MCT has demonstrated the unusual ability to be a substrate for both Type I TKs, such as that from herpes simplex virus (HSV-1), and Type II TKs, found in orthopoxviruses like vaccinia virus (VV) and cowpox virus (CV). nih.govresearchgate.netnih.gov This broad substrate capability is attributed to its structural similarity to the natural substrate, thymidine. nih.gov
The fixed "North" conformation of the pseudosugar ring in N-MCT is crucial for its recognition. Studies comparing N-MCT with its "South" conformation counterpart, (S)-MCT, revealed that while both are substrates for HSV-1 TK, the enzyme's interaction with the North conformation induces specific structural shifts in the enzyme, and N-MCT shows greater antiviral efficacy. mdpi.com Genetic and biochemical assays have confirmed that the antiviral activity of N-MCT is dependent on the expression of a functional viral TK; TK-deficient strains of both HSV-1 and cowpox virus exhibit significantly reduced susceptibility to the compound. nih.govgoogle.com.na This dependence on viral TKs for activation is a cornerstone of the drug's selective action against infected cells. nih.gov
While viral kinases are paramount, host cellular kinases also participate in the metabolism of N-MCT, although their role is more complex and appears to be less efficient. mdpi.com In uninfected cells, which lack viral TK, N-MCT can be converted to its monophosphate form (N-MCT-MP), indicating that a cellular kinase can perform the initial phosphorylation step. nih.govasm.org However, this process is inefficient, and N-MCT is a poor substrate for the primary human cytosolic thymidine kinase (TK1). mdpi.com Consequently, in uninfected cells, metabolism is largely stalled at the monophosphate stage, with virtually no accumulation of the di- or triphosphate forms. nih.govasm.orgnih.gov
The specific cellular enzymes responsible for the initial monophosphorylation are not fully elucidated. mdpi.com The final phosphorylation step, converting the diphosphate (B83284) (N-MCT-DP) to the active triphosphate (N-MCT-TP), is presumed to be carried out by ubiquitous host cellular nucleoside diphosphate kinases. nih.govnih.gov This division of labor, where viral enzymes perform the crucial and rate-limiting steps and cellular enzymes complete the process, is a key feature of N-MCT's activation pathway.
The sequential phosphorylation of N-MCT is a highly regulated process that ensures the active drug form accumulates preferentially in infected cells.
Monophosphate (N-MCT-MP) Formation : As noted, N-MCT is converted to N-MCT-MP in both infected and uninfected cells. nih.gov In HSV-1-infected cells, the viral TK can efficiently catalyze this step. nih.govasm.org In uninfected cells, host kinases perform this conversion, albeit less effectively, leading to an accumulation of only the monophosphate metabolite. nih.govasm.org
Diphosphate (N-MCT-DP) Formation : The conversion of N-MCT-MP to N-MCT-DP is the rate-limiting step in the activation pathway and is a point of major specificity. nih.govasm.org In HSV-1 infected cells, the viral TK itself possesses thymidylate kinase activity and is uniquely capable of catalyzing this second phosphorylation step. nih.govmdpi.comnih.govresearchgate.net This is a significant departure from the activation of other nucleoside analogs like acyclovir (B1169), where the viral TK only performs monophosphorylation. nih.gov The inability of cellular kinases to efficiently recognize and phosphorylate N-MCT-MP ensures that diphosphate formation is restricted to virus-infected cells. mdpi.comnih.gov
Triphosphate (N-MCT-TP) Formation : Once N-MCT-DP is formed, cellular nucleoside diphosphate kinases readily convert it to the active N-MCT-triphosphate (N-MCT-TP). nih.govnih.gov This leads to a time- and dose-dependent accumulation of high levels of N-MCT-TP specifically within infected cells. nih.govasm.orgnih.gov Furthermore, studies have shown that N-MCT-TP has a long intracellular half-life, with a slower decay rate than that of ganciclovir-triphosphate, which contributes to its potent antiviral effect. nih.gov
Inhibition of Viral Nucleic Acid Synthesis
The accumulation of N-MCT-TP within infected cells sets the stage for the direct inhibition of viral replication at its most fundamental level: the synthesis of new viral DNA.
The active N-MCT-TP metabolite functions as a potent inhibitor of viral DNA polymerases. nih.govnih.gov By mimicking the structure of the natural substrate, deoxythymidine triphosphate (dTTP), N-MCT-TP can compete for the active site of the viral polymerase. Studies focusing on Kaposi's sarcoma-associated herpesvirus (KSHV) have demonstrated that N-MCT-TP is a more effective inhibitor of the KSHV DNA polymerase than either cidofovir-diphosphate or ganciclovir-triphosphate. asm.orgnih.gov
The specificity of N-MCT-TP for viral polymerases over host cellular DNA polymerases is a critical factor, though the precise kinetic parameters (e.g., Kᵢ values) are not fully detailed across all susceptible viruses. However, the high therapeutic index observed in cell culture assays suggests a preferential inhibition of the viral enzyme. nih.gov
By effectively inhibiting the viral DNA polymerase, N-MCT-TP halts the elongation of the nascent viral DNA chain. nih.govnih.gov This direct blockade of viral DNA synthesis is the ultimate mechanism of its antiviral action. nih.gov The reduction in viral DNA levels corresponds directly with a decrease in the production of new, infectious virions. asm.orgnih.govnih.gov This disruption of the viral replication cycle effectively contains the infection within the host.
Differential Metabolic Profiles Across Viral Systems
The antiviral efficacy of North-methanocarbathymidine (N-MCT) is intrinsically linked to its intracellular metabolism, which varies significantly between uninfected and virus-infected cells. This differential metabolism forms the basis of its selective antiviral activity. Preclinical investigations have elucidated these metabolic pathways, primarily focusing on herpesviruses, and have revealed key differences in the phosphorylation cascade of N-MCT in various viral systems.
The metabolic activation of N-MCT is a critical prerequisite for its antiviral function. nih.gov The compound is a prodrug that must be converted to its active triphosphate form, N-methanocarbathymidine-triphosphate (N-MCT-TP), to exert its inhibitory effect on viral DNA synthesis. nih.govbgu.ac.il This conversion is a multi-step process of sequential phosphorylation, and the efficiency of these steps is highly dependent on the presence of virus-specific enzymes, particularly viral thymidine kinase (TK). nih.govmdpi.com
In uninfected cells, N-MCT exhibits a distinct metabolic profile characterized by limited activation. Studies in uninfected Vero cells have shown that while N-MCT can be taken up by the cells, its metabolism is largely restricted to the formation of N-MCT-monophosphate. nih.gov The subsequent phosphorylation steps to the diphosphate and ultimately the active triphosphate form are inefficiently catalyzed by host cellular kinases. nih.gov This results in minimal accumulation of the active N-MCT-TP in uninfected cells, which is a key factor contributing to the low cytotoxicity of the compound. nih.gov
The metabolic landscape changes dramatically in cells infected with herpes simplex virus type 1 (HSV-1). The presence of the virus-encoded thymidine kinase (HSV-1 TK) significantly enhances the phosphorylation of N-MCT. nih.govnih.gov A unique feature of N-MCT's metabolism in HSV-1 infected cells is that the viral kinase catalyzes both the initial conversion of N-MCT to its monophosphate and the subsequent phosphorylation to the diphosphate form. nih.govbgu.ac.il This is a notable departure from the metabolic activation of other nucleoside analogs like ganciclovir (B1264) (GCV), where HSV-1 TK only catalyzes the monophosphorylation step. nih.gov Cellular enzymes are then responsible for the final phosphorylation to N-MCT-TP. bgu.ac.il
Further research has indicated that the diphosphorylation of N-MCT is the rate-limiting step in its activation pathway within HSV-1-infected cells. nih.gov Despite this, the active N-MCT-TP accumulates rapidly and demonstrates a prolonged intracellular half-life, which is significantly longer than that of GCV-triphosphate (GCV-TP). nih.gov This sustained high level of the active metabolite contributes to the potent and selective inhibition of HSV-1 replication. nih.gov
The metabolic activation of N-MCT is also a critical factor in its activity against other herpesviruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), and orthopoxviruses like vaccinia virus. bgu.ac.ilnih.gov The antiviral activity against these viruses is also dependent on their respective virus-encoded thymidine kinases for the initial phosphorylation steps. nih.govmdpi.com While the detailed metabolic kinetics may vary, the fundamental principle of viral enzyme-dependent activation remains consistent across these different viral systems. For instance, against Varicella-Zoster Virus (VZV), derivatives of N-MCT have shown potent activity, suggesting a similar reliance on the VZV TK for metabolic activation. nih.gov
The differential metabolism of N-MCT is summarized in the tables below, highlighting the key differences between uninfected and HSV-1 infected cells and providing a comparative view with Ganciclovir.
Table 1: Metabolic Profile of this compound (N-MCT) in Uninfected vs. HSV-1 Infected Vero Cells
| Metabolite | Uninfected Vero Cells | HSV-1 Infected Vero Cells |
|---|---|---|
| N-MCT-Monophosphate | Elevated levels | Present |
| N-MCT-Diphosphate | Low to undetectable | Present (Rate-limiting step) |
Data derived from studies on the metabolic pathways of N-MCT in Vero cells. nih.gov
Table 2: Comparative Metabolism of this compound (N-MCT) and Ganciclovir (GCV) in HSV-1 Infected Cells
| Metabolic Step | This compound (N-MCT) | Ganciclovir (GCV) |
|---|---|---|
| Monophosphorylation | Catalyzed by HSV-1 TK | Catalyzed by HSV-1 TK |
| Diphosphorylation | Catalyzed by HSV-1 TK | Catalyzed by cellular kinases |
| Triphosphorylation | Catalyzed by cellular kinases | Catalyzed by cellular kinases |
| Rate-Limiting Step | Diphosphorylation | Monophosphorylation |
| Active Triphosphate Half-life | Slower decay rate | Faster decay rate |
This table contrasts the key enzymatic steps and kinetics in the metabolic activation of N-MCT and GCV within HSV-1 infected cells. nih.gov
Structure Activity Relationship Sar Studies
Influence of Pseudo-sugar Conformation on Antiviral Efficacy
The antiviral activity of methanocarba nucleosides is profoundly influenced by the conformation of the pseudo-sugar ring, which is locked into either a "North" (N) or "South" (S) conformation. tandfonline.comtandfonline.com N-MCT possesses a pseudo-sugar ring fixed in the Northern conformation, a structural feature that has been consistently associated with potent antiviral efficacy, particularly against herpesviruses. tandfonline.comtandfonline.com
Conformational analysis has revealed that nucleosides with a Northern conformation, like N-MCT, tend to favor an anti glycosyl torsion angle. tandfonline.comtandfonline.com This spatial arrangement is considered crucial for the effective interaction of the nucleoside with viral enzymes. In contrast, analogues constrained to the Southern (S) conformation generally exhibit weaker or no antiviral activity. tandfonline.comrsc.org For instance, the Southern analogue of methanocarbathymidine, (S)-MCT, is a significantly poorer substrate for herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase (TK) compared to N-MCT. researchgate.net
The critical role of the North conformation is highlighted by the broad-spectrum antiviral activity of N-MCT against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Kaposi's sarcoma-associated herpesvirus (KSHV). nih.govnih.gov The potent anti-KSHV activity of N-MCT, with a 50% inhibitory concentration (IC₅₀) of 0.08 µM, is substantially lower than that of established antiviral drugs like cidofovir (B1669016) and ganciclovir (B1264). nih.govasm.org This underscores the therapeutic potential derived from its fixed Northern pseudo-sugar conformation.
Furthermore, the introduction of a double bond into the bicyclo[3.1.0]hexane system to create bicyclo[3.1.0]hexene nucleosides can flatten the five-membered ring. nih.gov This planarity has been shown to rescue anti-HIV activity in certain North-configured analogues, suggesting that subtle alterations to the pseudo-sugar ring can modulate the spectrum of antiviral activity. nih.gov
Table 1: Antiviral Activity of North- and South-Methanocarba Nucleoside Analogues
| Compound | Pseudo-sugar Conformation | Target Virus | Activity | Reference |
|---|---|---|---|---|
| North-methanocarbathymidine (N-MCT) | North | HSV-1, HSV-2, VZV, KSHV | Potent | nih.govnih.gov |
| (S)-methanocarbathymidine ((S)-MCT) | South | HSV-1 | Poor Substrate | researchgate.net |
| North-D4T | North (Planar) | HIV-1 | Active | nih.gov |
| North-D4A | North (Planar) | HIV-1 | Active | nih.gov |
| South-D4C | South (Planar) | HIV-1 | Active | nih.gov |
| Southern Adenosine Analogue | South | HCMV | Significant | tandfonline.com |
| Other Southern Conformers | South | Various | Devoid of activity | rsc.org |
Rational Design Principles for Enhanced Activity
The established importance of the Northern conformation has served as a guiding principle for the rational design of more potent and selective antiviral agents based on the N-MCT scaffold. tandfonline.comtandfonline.com Modifications have primarily focused on the C5 position of the pyrimidine (B1678525) base, a common strategy for enhancing the therapeutic index of nucleoside analogues.
The synthesis and evaluation of 5-substituted derivatives of N-MCT have yielded compounds with improved activity profiles. nih.gov For example, the 5-bromo analogue of N-MCT demonstrated good activity against HSV-1 and HSV-2 with reduced general toxicity compared to the parent compound. nih.gov Similarly, the 5-bromovinyl derivative proved to be as potent as its conformationally flexible counterpart, BVDU, against VZV. nih.gov
These findings highlight a key principle in the rational design of N-MCT analogues: the combination of a conformationally locked Northern pseudo-sugar with specific substitutions on the nucleobase can lead to enhanced antiviral potency and selectivity. nih.gov The planarity of the pseudo-sugar ring, as seen in bicyclo[3.1.0]hexene nucleosides, is another critical parameter that can be modulated to target different viruses, such as HIV. nih.gov The interplay between the pseudo-sugar's conformation and the nature of the nucleobase is a central theme in the ongoing efforts to develop novel antiviral agents from this chemical class. nih.gov
Table 2: Activity of 5-Substituted N-MCT Analogues
| Compound | C5-Substitution | Target Virus | Activity/Property | Reference |
|---|---|---|---|---|
| 5-bromo-N-MCT | Bromo | HSV-1, HSV-2 | Good activity, less toxic than N-MCT | nih.gov |
| 5-bromovinyl-N-MCT | Bromovinyl | VZV | As potent as BVDU | nih.gov |
| 5-iodo-N-MCT | Iodo | HSV1-TK transfected cells | More efficient than ganciclovir | nih.gov |
Correlation between Structural Features and Target Enzyme Affinity
The antiviral activity of N-MCT is intricately linked to its interaction with viral enzymes, particularly viral thymidine kinases (TKs). nih.gov The fixed Northern conformation of the pseudo-sugar ring in N-MCT plays a pivotal role in its selective phosphorylation by viral TKs over their human cellular counterparts. nih.gov This selective activation is a cornerstone of its antiviral specificity.
N-MCT is a substrate for the TKs of various herpesviruses, including HSV-1, and also for the TKs of orthopoxviruses like cowpox and vaccinia viruses. nih.gov The affinity of N-MCT for HSV-1 TK is a thousand times greater than for the human homologue, leading to its high selectivity for virus-infected cells. nih.gov Once monophosphorylated, N-MCT is further converted to its diphosphate (B83284) form by the same viral TK, a metabolic pathway that differs from that of other nucleoside analogues like acyclovir (B1169) and ganciclovir. nih.govnih.gov The final phosphorylation to the active triphosphate metabolite is carried out by cellular kinases. semanticscholar.org
The resulting N-MCT triphosphate (N-MCT-TP) is a potent inhibitor of viral DNA synthesis. nih.govasm.org Studies with Kaposi's sarcoma-associated herpesvirus (KSHV) have shown that N-MCT-TP more effectively blocks the in vitro DNA synthesis by KSHV DNA polymerase compared to the active metabolites of cidofovir and ganciclovir. nih.govasm.org The IC₅₀ for N-MCT-TP against KSHV DNA polymerase was found to be 6.24 µM. nih.govasm.org
Structural modifications, such as the introduction of substituents at the C5 position, can influence the affinity for and catalytic turnover by viral TKs. nih.gov For instance, both the 5-bromo and 5-bromovinyl analogues of N-MCT were found to be exclusive substrates of HSV-1 TK, whereas the 5-iodo analogue was also significantly phosphorylated by human cytosolic TK. nih.gov This demonstrates that even subtle changes to the nucleobase can alter the interaction with the target enzyme and, consequently, the selectivity of the compound.
Table 3: Interaction of N-MCT and its Analogues with Target Enzymes
| Compound | Enzyme | Interaction/Activity | IC₅₀/Property | Reference |
|---|---|---|---|---|
| N-MCT | HSV-1 TK | High affinity and selective substrate | 1000-fold greater affinity than human TK | nih.gov |
| N-MCT-TP | KSHV DNA Polymerase | Inhibition of DNA synthesis | 6.24 µM | nih.govasm.org |
| 5-bromo-N-MCT | HSV-1 TK | Exclusive substrate | - | nih.gov |
| 5-bromovinyl-N-MCT | HSV-1 TK | Exclusive substrate | - | nih.gov |
| 5-iodo-N-MCT | HSV-1 TK & Human cytosolic TK | Substrate for both | - | nih.gov |
Preclinical Biological Activity Spectrum and Selectivity
Activity against Alphaherpesviruses (e.g., HSV-1, HSV-2)
N-MCT has shown potent inhibitory effects against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). mdpi.comnih.govresearchgate.net Its mechanism of action involves selective phosphorylation by the viral thymidine (B127349) kinase (TK). researchgate.netnih.gov Interestingly, the HSV-1 TK is capable of catalyzing both the monophosphorylation and diphosphorylation of N-MCT. nih.gov The resulting N-MCT-triphosphate then acts as an inhibitor of viral DNA synthesis. mdpi.comnih.gov
In vitro studies have established the high potency of N-MCT against HSV. For instance, one study reported a 50% inhibitory concentration (IC50) of 0.02 µM against HSV-1 in Vero cells, which was significantly lower than that of ganciclovir (B1264) (0.25 µM) in the same assay. nih.gov Another study indicated a 50% effective concentration (EC50) of 0.07 µg/ml for N-MCT against HSV, compared to 0.3 µg/ml for acyclovir (B1169). nih.gov
Preclinical in vivo studies have further substantiated the efficacy of N-MCT. In a guinea pig model of neonatal herpes, N-MCT was found to be more effective than acyclovir at lower doses. nih.gov It significantly improved survival and reduced the number of animals exhibiting symptoms, even when treatment was delayed. nih.gov Similarly, in mice lethally infected with HSV-2, oral administration of N-MCT provided significant protection from mortality and reduced viral replication in organ and central nervous system tissues. researchgate.net
Table 1: In Vitro Activity of North-methanocarbathymidine against Alphaherpesviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 | Comparator IC50 / EC50 |
|---|---|---|---|---|
| HSV-1 | Vero | Plaque Reduction | 0.02 µM | Ganciclovir: 0.25 µM |
| HSV | Not Specified | Not Specified | 0.07 µg/ml | Acyclovir: 0.3 µg/ml |
Activity against Gammaherpesviruses (e.g., EBV, KSHV, HHV-8)
N-MCT exhibits potent and selective activity against Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8). mdpi.comnih.govmdpi.com In KSHV-infected body cavity lymphoma-1 (BCBL-1) cells, N-MCT blocked lytic replication with a 50% inhibitory concentration (IC50) of 0.08 µM. nih.gov This was considerably more potent than cidofovir (B1669016) (IC50 of 0.42 µM) and ganciclovir (IC50 of 0.96 µM) in the same system. nih.gov
The mechanism of action against KSHV is similar to that against alphaherpesviruses, relying on the viral thymidine kinase for activation. bgu.ac.ilnih.gov The resulting N-MCT-triphosphate effectively inhibits the KSHV DNA polymerase. nih.gov The high potency and selectivity of N-MCT against KSHV are reflected in its high therapeutic index of over 2500. nih.gov Given that the Epstein-Barr virus (EBV) encodes a thymidine kinase with similarities to the KSHV enzyme, it has been suggested that N-MCT may also be effective against EBV, although further investigation is needed. nih.gov
Table 2: In Vitro Activity of this compound against KSHV
| Compound | IC50 (µM) | Therapeutic Index |
|---|---|---|
| This compound | 0.08 ± 0.03 | >2500 |
| Cidofovir | 0.42 ± 0.07 | >476 |
| Ganciclovir | 0.96 ± 0.49 | >208 |
Activity against Orthopoxviruses (e.g., Vaccinia Virus, Cowpox Virus)
N-MCT has demonstrated significant in vitro and in vivo activity against orthopoxviruses, including vaccinia virus (VV) and cowpox virus (CV). nih.govasm.orgmdpi.com The antiviral activity appears to be dependent on the viral type II thymidine kinase, suggesting that N-MCT is a substrate for this enzyme as well. nih.govasm.org Once activated through phosphorylation, it inhibits viral DNA synthesis. nih.govasm.org
In standard plaque reduction assays, N-MCT exhibited 50% effective concentrations (EC50s) against both VV and CV that were lower than those of the control drug, cidofovir. nih.gov The efficacy of N-MCT against orthopoxviruses is, however, dependent on the cell line used for the assay. nih.gov The most potent activity was observed in murine cells, with reduced efficacy in rabbit, monkey, and human cell lines. mdpi.comnih.gov
In vivo studies in mice with lethal respiratory infections of vaccinia virus (IHD and WR strains) and cowpox virus have confirmed the efficacy of N-MCT. nih.govnih.gov Intraperitoneal administration of N-MCT resulted in increased survival rates and significant reductions in lung virus titers. nih.govnih.gov
Table 3: In Vitro Activity of this compound against Orthopoxviruses in Different Cell Lines
| Cell Line Origin | Virus | 50% Inhibitory Concentration (µM) |
|---|---|---|
| Mouse | Cowpox/Vaccinia | 0.6 - 2.2 |
| Rabbit | Cowpox/Vaccinia | 52 - 90 |
| Monkey | Cowpox/Vaccinia | 87 - >1000 |
| Human | Cowpox/Vaccinia | 39 - 220 |
Efficacy against Drug-Resistant Viral Strains
A significant attribute of N-MCT is its activity against viral strains that have developed resistance to other antiviral agents. It has demonstrated efficacy against acyclovir-resistant HSV-1. mdpi.com This is likely due to its different metabolic activation pathway compared to acyclovir. researchgate.net While both are activated by viral thymidine kinase, the subsequent phosphorylation steps and interaction with the viral DNA polymerase may differ sufficiently to overcome resistance mechanisms targeting acyclovir. nih.govresearchgate.net
Furthermore, N-MCT has shown activity against cidofovir-resistant strains of vaccinia virus, with minimal differences in antiviral activity observed between wild-type and resistant viruses. mdpi.comnih.gov This suggests that N-MCT's mechanism of action is not significantly impacted by the mutations that confer resistance to cidofovir.
In Vitro Cellular Models and Species-Dependent Efficacy
The antiviral efficacy of N-MCT against orthopoxviruses has been shown to be markedly influenced by the host cell line used in in vitro assays. nih.govresearchgate.net Studies have revealed a species-dependent effect, with the compound being most potent in murine cell lines. mdpi.comnih.gov In contrast, its activity was considerably lower in cell lines derived from rabbits, monkeys, and humans. nih.gov For example, the 50% poxvirus-inhibitory concentrations were in the range of 0.6-2.2 µM in mouse cells, but as high as 39-220 µM in human cells and 87 to >1000 µM in monkey cells. nih.gov This highlights the importance of selecting appropriate cellular models for the preclinical evaluation of N-MCT.
Preclinical Selectivity Index Considerations
The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical parameter in assessing the preclinical potential of an antiviral compound. N-MCT has demonstrated a favorable selectivity profile in several studies. In KSHV-infected cells, N-MCT exhibited a high therapeutic index of over 2500, with a 50% cytotoxic concentration (CC50) greater than 200 µM. nih.gov For orthopoxviruses, the selective indices for N-MCT were reported to be higher than those for cidofovir in plaque assays. nih.gov In uninfected Vero cells, N-MCT showed no cytotoxic effects at concentrations up to 100 µM. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-MCT, docking studies are crucial for understanding its binding modes within the active sites of target enzymes, such as viral thymidine (B127349) kinases (TK) and DNA polymerases. These studies can rationalize the observed substrate specificity and predict the binding affinities of N-MCT and its analogs.
Research on conformationally locked nucleosides like N-MCT has highlighted distinct preferences by different enzymes. Herpes kinases exhibit a pronounced bias for the enantiomeric (South)-methanocarbathymidine (S-MCT), while DNA polymerases almost exclusively incorporate the North 5'-triphosphate (N-MCT-TP). nih.gov Molecular docking can provide insights into these preferences by calculating binding energies and analyzing intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
For instance, in a study on a related compound, iso-methanocarbathymidine (iso-MCT), molecular modeling was successfully used to predict that only the D-enantiomer would be recognized by and fit into the active site of herpes simplex virus 1 thymidine kinase (HSV1-tk). nih.gov This prediction was subsequently confirmed by experimental assays, underscoring the predictive power of docking in distinguishing between stereoisomers. nih.gov Similar approaches applied to N-MCT would involve docking it into the active sites of relevant viral kinases and polymerases to compare its binding score and pose with that of the natural substrate, thymidine, and its South-conformer counterpart.
A hypothetical docking study of N-MCT and S-MCT with HSV-1 thymidine kinase could yield results similar to those presented in the table below, illustrating why the kinase might preferentially bind one conformer over the other.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity |
| North-methanocarbathymidine | -6.5 | Arg176, Gln125 | Moderate |
| (South)-methanocarbathymidine | -8.2 | Arg176, Gln125, Tyr101 | High |
| Thymidine (Natural Substrate) | -7.8 | Arg176, Gln125, Tyr101 | High |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than the static picture provided by molecular docking. These simulations can be used to assess the stability of the ligand-protein complex, analyze the conformational changes induced by ligand binding, and calculate binding free energies.
For N-MCT, its antiviral activity is realized after it is converted to its triphosphate form (N-MCT-TP) and incorporated into the growing DNA chain by a viral DNA polymerase. MD simulations can model the interaction of N-MCT-TP within the polymerase active site. Such simulations would start with the docked complex of N-MCT-TP and the polymerase and simulate their movements over nanoseconds or longer. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
These simulations could reveal how the rigid "North" conformation of N-MCT-TP is accommodated within the active site and how it positions itself for the nucleophilic attack that leads to its incorporation into the DNA strand. The stability of the N-MCT-TP within the polymerase active site, compared to the natural substrate deoxythymidine triphosphate (dTTP), could explain its effectiveness as a chain terminator.
A summary of potential findings from a molecular dynamics simulation study is presented in the table below.
| System | Average RMSD (Å) | Key Hydrogen Bonds Maintained | Conformational Stability |
| DNA Polymerase + N-MCT-TP | 1.8 | Maintained with active site residues | High |
| DNA Polymerase + dTTP | 1.5 | Maintained with active site residues | High |
In Silico Screening for Analog Discovery
In silico screening, also known as virtual screening, is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the established antiviral activity of N-MCT, its core structure serves as an excellent starting point for the discovery of new, potentially more potent, analogs.
Structure-based virtual screening would involve using the three-dimensional structure of a target enzyme, such as HSV-1 thymidine kinase or a viral DNA polymerase, and docking a large library of compounds into its active site. The compounds would be ranked based on their predicted binding affinity (docking score), and the top-ranking hits would be selected for experimental testing. This approach allows for the rapid and cost-effective screening of thousands to millions of compounds.
Another approach is ligand-based virtual screening, which does not require the 3D structure of the target. Instead, it uses the known active molecule, N-MCT, as a template. The screening would search for molecules in a database that have a similar shape and chemical properties to N-MCT, with the hypothesis that similar molecules may have similar biological activity. This method is particularly useful when a high-resolution structure of the target protein is not available.
A hypothetical output from a virtual screening campaign targeting a viral polymerase is shown below.
| Compound ID | Structure | Docking Score (kcal/mol) | Similarity to N-MCT |
| ZINC12345 | [Structure] | -9.5 | High |
| ZINC67890 | [Structure] | -9.2 | Moderate |
| ZINC13579 | [Structure] | -9.1 | High |
Analysis of Protein Active Site Flexibility and Ligand Accommodation
The binding of a ligand to a protein is not a simple lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit. This phenomenon is known as induced fit. Computational methods are instrumental in studying the flexibility of protein active sites and how they accommodate ligands like N-MCT.
The distinct substrate preferences of herpes kinases for S-MCT and DNA polymerases for N-MCT-TP suggest that the active sites of these enzymes can differentiate between the two rigid conformations. nih.gov Computational techniques such as molecular dynamics simulations can be employed to analyze the flexibility of the amino acid residues in the active site. By simulating the enzyme with and without the ligand, or with different ligands (N-MCT vs. S-MCT), researchers can identify which parts of the active site are flexible and how this flexibility contributes to ligand binding and specificity.
For example, certain loops or side chains in the active site of HSV thymidine kinase may adopt different conformations when binding S-MCT compared to N-MCT, allowing for more favorable interactions with the former. These analyses can reveal key residues that are critical for accommodating the specific shape of the ligand. Understanding this flexibility is not only crucial for explaining the mechanism of action of existing drugs but also for designing new drugs that can better exploit the dynamic nature of their targets.
The table below illustrates a hypothetical analysis of active site residue flexibility in HSV-1 thymidine kinase upon binding different ligands.
| Ligand | Flexible Loop (Residues) | Key Flexible Side Chain | Implication for Binding |
| N-MCT | 170-180 | Tyr172 | Suboptimal fit |
| S-MCT | 170-180 | Tyr172 | Optimal fit, forms additional H-bond |
| Thymidine | 170-180 | Tyr172 | Optimal fit |
Enzymatic Interactions and Kinetic Characterization
Kinetic Parameters of Interaction with Viral Thymidine (B127349) Kinases
North-methanocarbathymidine is a substrate for viral thymidine kinases (TK), and its antiviral efficacy is dependent on its phosphorylation by these enzymes. The antiviral activity of N-MCT is contingent on the type I thymidine kinase in herpes simplex virus (HSV) and also appears to be dependent on the type II TK expressed by cowpox and vaccinia viruses, indicating it is a substrate for both forms of the enzyme nih.gov. Kinetic studies have been conducted to quantify the binding affinity of N-MCT for viral thymidine kinases.
A key study analyzing the interaction of N-MCT with Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK) revealed a binding affinity (Ki) of 11 µM for the wild-type enzyme. This demonstrates a significant interaction that leads to the efficient phosphorylation of N-MCT. Interestingly, a mutant form of the enzyme, TK(HSV1)(Y101F), exhibited a reduced binding affinity for N-MCT, with a Ki value of 51 µM.
Table 1: Kinetic Parameters of this compound with Viral Thymidine Kinases
| Enzyme Target | Parameter | Value (µM) |
| Wild-Type HSV-1 Thymidine Kinase | Ki | 11 |
| Y101F Mutant HSV-1 Thymidine Kinase | Ki | 51 |
Comparative Enzymatic Studies with Human Thymidine Kinases
A critical aspect of the therapeutic potential of any antiviral nucleoside analog is its selectivity for viral enzymes over their human counterparts. This selectivity minimizes off-target effects and potential toxicity. In the case of this compound, comparative enzymatic studies have demonstrated a significant preference for the viral thymidine kinase.
The binding affinity of N-MCT for human cytosolic thymidine kinase is markedly lower than for the viral enzyme. The reported Ki value for human cytosolic thymidine kinase is 1.6 mM, which is approximately 145 times higher than its affinity for wild-type HSV-1 TK. This substantial difference in binding affinity underscores the high selectivity of N-MCT for the viral enzyme, which is a key factor in its potent and targeted antiviral activity. This high selectivity ensures that the activation of the drug primarily occurs within virus-infected cells, which express the viral thymidine kinase. This thousandfold-greater affinity for the HSV TK over the human homolog makes N-MCT highly selective for virus-infected cells nih.gov.
Table 2: Comparative Binding Affinities (Ki) of this compound for Viral vs. Human Thymidine Kinases
| Enzyme | Ki Value |
| Wild-Type HSV-1 Thymidine Kinase | 11 µM |
| Human Cytosolic Thymidine Kinase | 1.6 mM |
Investigation of Viral DNA Polymerase Inhibition Kinetics
Following its phosphorylation to the triphosphate form (N-MCT-TP) within infected cells, this compound acts as a potent inhibitor of viral DNA synthesis nih.gov. This inhibition is achieved through the interaction of N-MCT-TP with viral DNA polymerases. DNA polymerases have been shown to almost exclusively incorporate the North 5'-triphosphate of N-MCT nih.gov.
Kinetic studies have been performed to quantify the inhibitory activity of N-MCT-TP against viral DNA polymerases. Research on Kaposi's sarcoma-associated herpesvirus (KSHV) has shown that N-MCT-TP effectively blocks in vitro DNA synthesis by the KSHV DNA polymerase. The 50% inhibitory concentration (IC50) for this inhibition was determined to be 6.24 ± 0.08 µM. This demonstrates a potent inhibition of the viral replication machinery at the DNA synthesis stage.
For comparison, the active forms of cidofovir (B1669016) (CDV-diphosphate) and ganciclovir (B1264) (GCV-TP) were found to be less potent inhibitors of KSHV DNA polymerase, with IC50 values of 14.70 ± 2.47 µM and 24.59 ± 5.60 µM, respectively nih.gov.
Table 3: Inhibitory Concentration (IC50) of N-MCT-TP against KSHV DNA Polymerase
| Compound | Target Enzyme | IC50 (µM) |
| N-MCT-TP | KSHV DNA Polymerase | 6.24 ± 0.08 |
| CDV-diphosphate | KSHV DNA Polymerase | 14.70 ± 2.47 |
| GCV-TP | KSHV DNA Polymerase | 24.59 ± 5.60 |
Allosteric Modulation of Target Enzymes
Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site. This binding event induces a conformational change in the enzyme that can either enhance or inhibit its activity. In the context of this compound, the possibility of allosteric modulation of its target enzymes, namely viral thymidine kinases and DNA polymerases, is an area of interest.
Current research indicates that different types of viral thymidine kinases exhibit different responses to allosteric effectors. The type I thymidine kinase encoded by herpes simplex virus (HSV-1 TK) is generally considered to be unaffected by allosteric effectors. In contrast, the type II thymidine kinases, such as the one encoded by vaccinia virus, are known to be allosterically controlled by effectors like thymidine diphosphate (B83284) and thymidine triphosphate (dTTP).
To date, there is no direct evidence to suggest that this compound or its phosphorylated metabolites act as allosteric modulators of either type I or type II viral thymidine kinases. Similarly, there is a lack of data to support an allosteric mechanism of inhibition for viral DNA polymerases by N-MCT-TP. The available kinetic data for both thymidine kinase and DNA polymerase interactions are consistent with competitive inhibition at the active site. Further biophysical and structural studies would be necessary to definitively rule out any subtle allosteric effects.
Translational Research Concepts and Advanced Methodologies
North-Methanocarbathymidine as a Tool for Conformational Biology Studies
The rigid structure of this compound (N-MCT) makes it an exceptional chemical probe for investigating the conformational requirements of enzymes involved in nucleoside metabolism, such as kinases and polymerases. Unlike natural nucleosides that can flexibly adopt various sugar puckers, N-MCT is permanently locked into a specific three-dimensional shape. This allows researchers to dissect the precise structural preferences of an enzyme's active site.
Studies have utilized both N-MCT and its stereoisomer, South-methanocarbathymidine (S-MCT), to explore these enzymatic preferences. Research has revealed that viral kinases, particularly herpes simplex virus thymidine (B127349) kinase (HSV-tk), show a distinct bias for the 'South' conformation. nih.govmdpi.com In contrast, DNA polymerases almost exclusively recognize and incorporate the 5'-triphosphate form of N-MCT (N-MCT-TP), which has the 'North' conformation. nih.govmdpi.com This stark difference in selectivity highlights how the fixed conformation of the nucleoside analog can dictate its interaction with biological targets and subsequent metabolic activation and pharmacological activity. By using these locked analogs, scientists gain critical insights into the enzyme-substrate interactions that are essential for designing more selective and potent therapeutic agents.
Research into Gene-Directed Enzyme Prodrug Therapy (GDEPT) Applications (e.g., HSV-tk suicide gene therapy)
The potent antiviral activity of N-MCT is dependent on its metabolic conversion to a toxic triphosphate form, a process initiated by the viral enzyme herpes simplex virus thymidine kinase (HSV-tk). nih.gov This specific requirement for HSV-tk activation makes N-MCT an excellent candidate for Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment strategy.
The core principle of HSV-tk suicide gene therapy involves introducing the gene for this viral enzyme specifically into tumor cells. Once these cancer cells express HSV-tk, they gain the unique ability to process certain prodrugs that are harmless to normal, non-transduced cells. When a patient with HSV-tk-expressing tumors is administered a prodrug like N-MCT, the compound is selectively activated within the cancer cells. nih.gov
Inside the transduced tumor cell, HSV-tk catalyzes the first and second phosphorylation steps of N-MCT. nih.gov Cellular kinases then complete the process, generating this compound triphosphate (N-MCT-TP). nih.gov This triphosphate metabolite is then incorporated into the DNA of the cancer cells, leading to chain termination and ultimately cell death. Research has demonstrated that tumor cells that are otherwise unresponsive to antiviral therapy become sensitive to N-MCT after they are engineered to express HSV-tk. nih.gov This targeted activation confines the cytotoxic effects of the drug primarily to the tumor site, offering a promising approach to cancer therapy with potentially fewer systemic side effects.
Development of Viral Resistance Models for Mechanistic Insight
The mechanism of action of N-MCT is intrinsically linked to its phosphorylation by viral thymidine kinase (TK). nih.gov This dependency provides a clear framework for understanding and modeling viral resistance. The primary mechanism by which herpesviruses develop resistance to nucleoside analogs that require viral TK for activation is through mutations in the viral TK gene. These mutations can result in several outcomes: a complete loss of TK activity (TK-negative), reduced levels of TK expression (TK-partial), or altered substrate specificity where the enzyme can still phosphorylate natural thymidine but no longer recognizes the drug analog (TK-altered).
By studying viral strains with these known TK mutations, researchers can create effective models to probe the mechanistic details of N-MCT's action. For instance, comparing the antiviral activity of N-MCT against wild-type (TK-positive) and TK-negative strains of HSV-1 provides direct evidence of its mechanism. A significant loss of potency against the TK-negative strain confirms that the drug's activity is dependent on this specific viral enzyme.
These resistance models are crucial for mechanistic insight. They not only validate the drug's intended target but also help in predicting potential clinical resistance pathways. Furthermore, investigating the interaction of N-MCT with TK-altered mutants can provide detailed information about the specific amino acid residues within the enzyme's active site that are critical for binding and phosphorylating the conformationally locked nucleoside. This knowledge is invaluable for the future design of next-generation antivirals that may be effective against existing resistant strains.
Integration of Preclinical In Vitro and In Vivo Efficacy Models
The development of N-MCT as a therapeutic agent has been supported by a combination of preclinical in vitro and in vivo models that have established its potency and selective activity.
In Vitro Efficacy: In cell culture models, N-MCT has demonstrated potent activity against several herpesviruses. Its efficacy is particularly notable against herpes simplex virus type 1 (HSV-1), where it has shown profound inhibition of viral infection. nih.gov Comparative studies have indicated that N-MCT possesses greater potency than other established antiviral agents like ganciclovir (B1264) (GCV).
| Compound | Virus | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| N-MCT | KSHV | 0.08 ± 0.03 | BCBL-1 |
| Cidofovir (B1669016) (CDV) | KSHV | 0.42 ± 0.07 | BCBL-1 |
| Ganciclovir (GCV) | KSHV | 0.96 ± 0.49 | BCBL-1 |
In Vivo Efficacy: Animal models have further substantiated the therapeutic potential of N-MCT. In studies involving mice intranasally inoculated with HSV-1, N-MCT was found to be highly protective. nih.gov The compound has also been evaluated in models for orthopoxvirus infections, such as vaccinia virus, where it reduced mortality and decreased viral loads in various tissues. dntb.gov.ua
The integration of these models is most evident in the context of GDEPT. In vivo studies using mice bearing tumors derived from murine colon cancer cells (MC38) have provided compelling evidence for N-MCT's efficacy in suicide gene therapy. When these tumors were transduced to express the HSV-tk gene, treatment with N-MCT led to complete inhibition of tumor growth. In contrast, the compound had no effect on non-transduced tumors in the same animals, highlighting its high degree of selectivity. nih.gov Pharmacokinetic studies in these tumor-bearing mice showed that N-MCT was rapidly absorbed and distributed to various organs, with significantly higher levels of the drug accumulating in the HSV-tk-expressing tumors compared to wild-type tumors. nih.gov
| Model | Compound | Finding | Reference |
|---|---|---|---|
| HSV-1 intranasal infection in mice | N-MCT | Totally protective at 5.6 mg/kg | nih.gov |
| MC38 tumor cells expressing HSV-tk in mice | N-MCT | Completely inhibited tumor growth at 100 mg/kg (twice daily) | nih.gov |
| Vaccinia virus (WR strain) infection in mice | N-MCT | Prevented death at 500 mg/(kg day) | dntb.gov.ua |
These integrated preclinical models, combining cell culture data with whole-animal studies, provide a robust foundation for the continued development of this compound as a selective antiviral and a targeted agent for cancer gene therapy.
Q & A
Basic: How is North-methanocarbathymidine synthesized for incorporation into oligonucleotides, and what methodological considerations are critical?
Methodological Answer:
N-MCT is synthesized via solid-phase 2-cyanoethylphosphoroamidite chemistry using a DNA/RNA synthesizer. Key steps include:
- Coupling : Extended coupling times (15 minutes) for N-MCT phosphoramidites due to steric hindrance from the bicyclo[3.1.0]hexene pseudosugar .
- Oxidation : Use of tert-butyl hydroperoxide post-coupling to stabilize the phosphodiester bond .
- Purification : Oligonucleotides are synthesized at 0.2–1 μmol scales and purified via HPLC or PAGE to ensure homogeneity .
Critical Considerations : - Validate monomer purity via NMR and mass spectrometry before synthesis.
- Monitor coupling efficiency using trityl assays to avoid truncated products.
Basic: What structural features of N-MCT influence its activity in nucleic acid systems, and how are these characterized?
Methodological Answer:
The bicyclo[3.1.0]hexene pseudosugar in N-MCT enforces a rigid, planar conformation (νmax = 6.81° vs. D4T’s 0.61°), which impacts interactions with enzymes like thymidine kinase (TK) . Characterization methods include:
- X-ray crystallography : To determine pseudosugar planarity and ring puckering .
- CD spectroscopy : To assess quadruplex stability in aptamers (e.g., thrombin-binding aptamer/TBA) .
- NMR : To resolve structural heterogeneity in modified oligonucleotides .
Advanced: How do contradictions in N-MCT’s anti-HIV activity data arise, and what experimental strategies resolve them?
Methodological Answer:
Contradictions often stem from variations in cellular TK recognition efficiency and metabolite triphosphate levels. For example, N-MCT shows 4–10× lower anti-HIV potency than D4T due to reduced planarity . Resolve discrepancies via:
- Metabolite profiling : Quantify intracellular 5'-triphosphate levels using LC-MS/MS .
- Kinase assays : Compare TK phosphorylation rates of N-MCT vs. D4T under standardized conditions .
- Structural analogs : Synthesize N-MCT derivatives with adjusted planarity (e.g., via substituent modifications) to isolate structure-activity relationships .
Advanced: What experimental approaches are optimal for analyzing N-MCT’s impact on G-quadruplex stability in thrombin-binding aptamers?
Methodological Answer:
Use a combination of biophysical and structural methods:
UV thermal denaturation : Measure melting temperatures (Tm) to quantify quadruplex stability. Substituting TGT-loop thymidines with N-MCT destabilizes the antiparallel structure (ΔTm = −5°C) .
CD spectroscopy : Confirm structural integrity; antiparallel quadruplexes show peaks at 295 nm .
NMR : Resolve conformational heterogeneity (e.g., unfolded species in TT-loop-modified TBAs) .
Table 1 : Stability of N-MCT-modified TBAs (selected data from )
| Modification Site | Substitution | ΔTm (°C) | Quadruplex Integrity |
|---|---|---|---|
| TGT loop | N-MCT | −5.0 | Partially disrupted |
| TT loop | N-MCT | −8.2 | Fully disrupted |
Basic: How should researchers design experiments to evaluate N-MCT’s selectivity for viral vs. human polymerases?
Methodological Answer:
- Enzyme assays : Compare incorporation rates of N-MCT-TP into viral (e.g., HIV RT) vs. human DNA polymerases (e.g., Pol γ) using radiolabeled dNTPs .
- Cellular toxicity assays : Measure IC50 in human cell lines (e.g., MT-4 lymphocytes) to assess selectivity windows .
- Molecular docking : Model N-MCT-TP binding to polymerase active sites to predict selectivity .
Advanced: How can researchers address conflicting data on N-MCT’s role in quadruplex stabilization vs. destabilization?
Methodological Answer:
Conflicts arise from positional effects (e.g., TGT vs. TT loops) and buffer conditions. Mitigate via:
- Standardized buffers : Use consistent cation concentrations (e.g., 100 mM KCl) to minimize environmental variability .
- Control experiments : Include unmodified TBA and D4T analogs in parallel studies .
- Multi-method validation : Correlate CD, NMR, and thermal denaturation data to confirm findings .
Basic: What statistical methods are appropriate for analyzing dose-response data in N-MCT antiviral assays?
Methodological Answer:
- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 .
- ANOVA with post-hoc tests : Compare triplicate data across treatment groups (e.g., N-MCT vs. D4T) .
- Error propagation : Report SD or SEM for triphosphate quantification assays .
Advanced: How can computational modeling enhance the design of N-MCT derivatives with improved bioactivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
